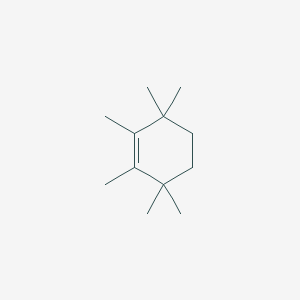

1,2,3,3,6,6-Hexamethylcyclohex-1-ene

Description

1,2,3,3,6,6-Hexamethylcyclohex-1-ene is a highly substituted cyclohexene derivative characterized by a six-membered carbon ring with one double bond (C=C) and six methyl (-CH₃) groups at positions 1, 2, 3, 3, 6, and 5. The "-ene" suffix denotes the presence of the double bond, which defines its reactivity and places it within the broader class of alkenes . The extensive methyl substitution creates significant steric hindrance and elevates molecular weight (C₁₂H₂₀, MW = 164.29 g/mol), distinguishing it from simpler cycloalkenes. This compound’s structural complexity impacts its physical properties (e.g., boiling point, solubility) and chemical behavior, particularly in reactions involving the double bond, such as hydrogenation or electrophilic additions.

Properties

IUPAC Name |

1,2,3,3,6,6-hexamethylcyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-9-10(2)12(5,6)8-7-11(9,3)4/h7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGCBNUSBMHDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1(C)C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518844 | |

| Record name | 1,2,3,3,6,6-Hexamethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88264-49-7 | |

| Record name | 1,2,3,3,6,6-Hexamethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,3,6,6-Hexamethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using metal catalysts such as palladium or nickel. These catalysts facilitate the selective addition of methyl groups to the cyclohexene ring, enhancing yield and efficiency. The process is often carried out in a continuous flow reactor to optimize production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,3,6,6-Hexamethylcyclohex-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound into its corresponding saturated derivative.

Substitution: Halogenation reactions using reagents such as bromine or chlorine can introduce halogen atoms into the molecule, resulting in halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium or nickel catalysts.

Substitution: Bromine or chlorine in the presence of a solvent like carbon tetrachloride.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

1,2,3,3,6,6-Hexamethylcyclohex-1-ene has several applications in scientific research:

Chemistry: It serves as a model compound for studying steric effects and conformational analysis in cyclohexene derivatives.

Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

Medicine: Research into its potential as a building block for drug design and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,2,3,3,6,6-hexamethylcyclohex-1-ene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, the addition of hydrogen atoms results in the saturation of the double bond. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

Comparison with Similar Cyclohexene Derivatives

To contextualize 1,2,3,3,6,6-Hexamethylcyclohex-1-ene, it is critical to compare it with structurally related compounds, focusing on molecular geometry, substituent effects, and reactivity trends. Below is a comparative analysis:

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Stability (Steric Strain) |

|---|---|---|---|---|---|

| Cyclohexene | C₆H₁₀ | 82.14 | 83 | Insoluble | Low |

| 1,3,5-Trimethylcyclohexene | C₉H₁₆ | 124.23 | ~135 | Insoluble | Moderate |

| 1,2,3,3,6,6-Hexamethylcyclohexene | C₁₂H₂₀ | 164.29 | ~220 (estimated) | Insoluble | High |

Key Observations :

- Molecular Weight and Boiling Point : The hexamethyl derivative’s boiling point is substantially higher than less-substituted analogs due to increased molecular weight and London dispersion forces .

Reactivity Trends

- Electrophilic Addition : The double bond in this compound is less reactive toward electrophiles (e.g., H₂SO₄, Br₂) compared to cyclohexene due to steric shielding by methyl groups. This hinders access to the π-electrons .

- Hydrogenation : Catalytic hydrogenation proceeds slower than in less-substituted cyclohexenes, requiring higher temperatures or pressures to overcome steric barriers.

- Oxidation: Ozonolysis or permanganate oxidation may yield fragmented products due to strain-induced instability, unlike simpler cyclohexenes, which form dicarboxylic acids cleanly.

Thermodynamic and Kinetic Considerations

- Thermodynamic Stability: The hexamethyl derivative exhibits higher thermodynamic stability than mono- or di-methylated analogs due to hyperconjugative effects from methyl groups, which donate electron density to the ring.

- Kinetic Inertness : Reactions requiring spatial reorganization (e.g., Diels-Alder cycloadditions) are kinetically disfavored due to restricted conformational flexibility.

Research Findings and Implications

Additionally, its high thermal stability (decomposition temperature >300°C) suggests utility in high-temperature lubricants or specialty solvents. However, synthetic challenges—such as low yields in methylation steps—limit large-scale applications.

Biological Activity

1,2,3,3,6,6-Hexamethylcyclohex-1-ene is a cyclic alkene characterized by its unique structure featuring six methyl groups attached to a cyclohexene ring. This compound has garnered interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

Case Studies and Experimental Data

Recent studies have explored the biological activity of structurally related compounds. For instance:

- Antimicrobial Activity : A study on methyl-substituted cycloalkenes demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. Although specific data for hexamethylcyclohex-1-ene is sparse, the trend suggests potential efficacy against pathogenic strains.

- Anti-inflammatory Activity : Research on similar cyclic compounds indicated that modifications in the alkyl chain could lead to enhanced anti-inflammatory responses in vitro. These findings support further investigation into hexamethylcyclohex-1-ene's potential therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Biological Activities |

|---|---|---|

| 1,2-Dimethylcyclohexene | Cycloalkene | Antimicrobial |

| 1-Methylcyclopentene | Cyclopentene | Anti-inflammatory |

| 1,2,4-Trimethylbenzene | Aromatic compound | Antioxidant |

The biological activity of this compound may involve interactions at the cellular level where it could modulate pathways related to inflammation and microbial resistance. The specific mechanism remains to be elucidated but may involve:

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into lipid bilayers potentially disrupting microbial cell membranes.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes; thus hexamethylcyclohex-1-ene may exhibit similar properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.